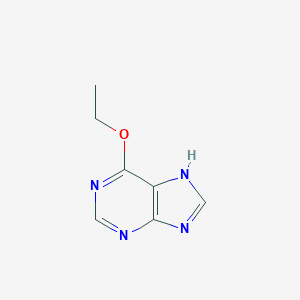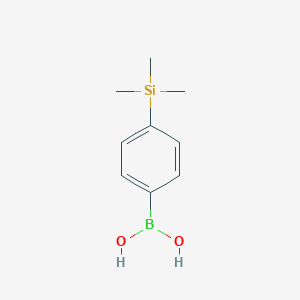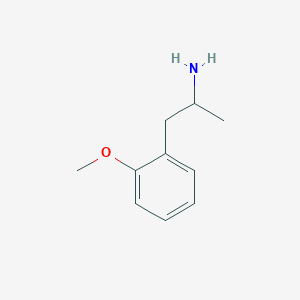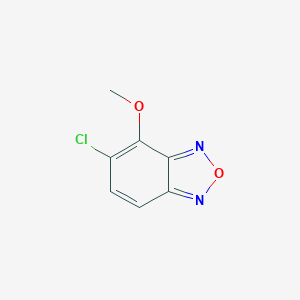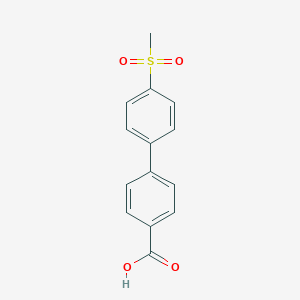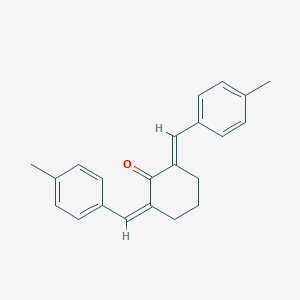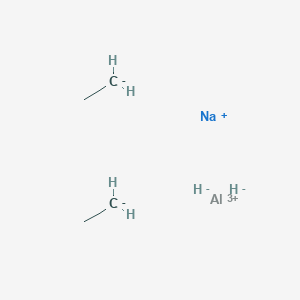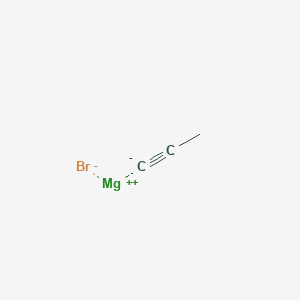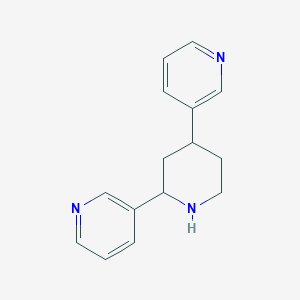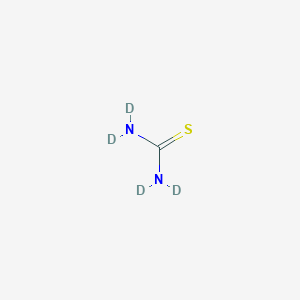
Thiourea-d4
概要
説明
Thiourea-d4 is a stable isotope of Thiourea . It has a linear formula of D2NCSND2 . Thiourea is a planar molecule with a C=S bond distance of 1.71 Å and the C-N distances average 1.33 Å .
Synthesis Analysis
Thiourea can be synthesized by a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur .
Molecular Structure Analysis
The molecular formula of Thiourea-d4 is CD4N2S . Its average mass is 80.146 Da and its monoisotopic mass is 80.034622 Da . The structure of Thiourea-d4 is planar .
Chemical Reactions Analysis
Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .
Physical And Chemical Properties Analysis
Thiourea-d4 has a density of 1.3±0.1 g/cm3, a boiling point of 186.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.3±3.0 kJ/mol and a flash point of 66.8±22.6 °C . The index of refraction is 1.654 .
科学的研究の応用
Biological Applications
Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . They have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .
Antibacterial Properties
Thiourea derivatives have demonstrated strong activity against Staphylococcus epidermidis (MRSE) and methicillin-resistant S. aureus (MRSA) strains . With an MIC value of 4 µg/mL, the most active compound, Cu20, demonstrated strong activity against these bacterial strains .
Antioxidant Properties
Thiourea derivatives have been found to possess antioxidant properties . These properties make them useful in various biological applications, particularly in combating oxidative stress-related diseases .
Anticancer Properties
Thiourea derivatives have shown potential in the field of oncology . They have been found to exhibit anticancer properties, making them a promising area of research for potential cancer treatments .
Anti-Inflammatory Properties
Thiourea derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of various inflammatory diseases .
Applications in Organic Synthesis
Thiourea has a wide range of uses in organic synthesis reactions as intermediates, making it an incredibly versatile compound . It is utilized in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles .
Safety And Hazards
将来の方向性
Thiourea derivatives have diverse biological activities, like antibacterial and anticancer activities, and they have a high impact on the central nervous system of rodents . They are extensively used for coordination complexes with metal ions . Future research could focus on exploring these properties further.
特性
IUPAC Name |
1,1,3,3-tetradeuteriothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C(=S)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiourea-d4 | |
CAS RN |
17370-85-3 | |
| Record name | 17370-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes thiourea-d4 suitable as a host molecule in inclusion compounds?
A1: Thiourea-d4 forms channel-like structures that can accommodate guest molecules. This ability is similar to its non-deuterated counterpart, thiourea. The advantage of using thiourea-d4 lies in its spectroscopic properties. Specifically, it allows researchers to observe the infrared (IR) absorption bands of the guest molecules with minimal interference from the host lattice. This is because the C-D stretching and bending vibrations in thiourea-d4 occur at lower frequencies compared to the C-H vibrations in thiourea, opening up a "spectral window" in the IR spectrum [].
Q2: How does the use of thiourea-d4 enhance infrared spectroscopic studies of guest molecules?
A2: Using thiourea-d4 as a host molecule shifts the absorption bands of the host lattice to lower frequencies compared to thiourea. This shift allows for a clearer observation of the guest molecule's absorption bands in regions where they might otherwise be obscured by the host's signals []. This is particularly useful for studying the axial isomers of halogenated cyclohexanes and the behavior of molecules like dioxane and cyclohexane within the thiourea channels [].
Q3: What insights into molecular motion within thiourea inclusion compounds have been gained from NMR studies using thiourea-d4?
A3: Proton wide-line NMR studies on thiourea-d4-cyclohexane inclusion compounds, along with x-ray diffraction data, provide a detailed picture of molecular motion within these systems. The research suggests that cyclohexane molecules exhibit relatively free rotation or random orientation within the thiourea-d4 channels []. This finding contrasts with the more restricted movement observed for molecules like cyclopentanone and cyclohexanone, suggesting that electric dipole forces may play a role in influencing guest molecule orientation within the channels [].
Q4: What computational methods have been employed to study thiourea and thiourea-d4, and what are their key findings?
A5: Ab initio molecular geometry calculations, along with anharmonic vibrational spectra computations, have been performed on both thiourea and thiourea-d4 []. These studies utilize methods like VSCF (vibrational self-consistent field) and correlation-corrected VSCF to achieve accurate vibrational frequency predictions. The results highlight the importance of considering anharmonic effects, such as mode coupling, for a more complete understanding of the vibrational behavior of these molecules []. Additionally, these computational methods help validate experimental findings and provide a deeper understanding of the molecular properties of thiourea and its deuterated analogue.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



